4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile
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Overview
Description
4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group, a methylthio group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthio-4,6-dimethylpyrimidine with cyanogen bromide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be displaced by nucleophiles in nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the methylthio group with a methoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Methoxy derivatives.
Scientific Research Applications
4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-2-(methylthio)pyrimidine: Lacks the cyano group, making it less versatile in certain reactions.
4,6-Dimethyl-2-(methylthio)pyrimidine: Contains an additional methyl group, which can influence its reactivity and applications.
2-(Methylthio)-4,6-dimethylpyrimidine: Similar structure but different substitution pattern, affecting its chemical behavior.
Uniqueness: 4-Methyl-2-(methylthio)-5-pyrimidinecarbonitrile is unique due to the presence of the cyano group, which enhances its reactivity and potential applications. The combination of the methylthio and cyano groups provides a balance of hydrophobic and polar characteristics, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
4-methyl-2-methylsulfanylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-6(3-8)4-9-7(10-5)11-2/h4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLWXTRTWIEVJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C#N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518926 |
Source
|
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89079-62-9 |
Source
|
Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30518926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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